REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5](C(O)=O)[CH:4]=[N:3][CH:2]=1.[NH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[N:16]([CH3:20])[CH:15]=[CH:14]2.C([N:23]([CH2:26]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:35])C=CC=CC=1>O1CCOCC1>[CH3:20][N:16]1[C:17]2[C:13](=[CH:12][C:11]([NH:10][C:26]([NH:23][C:5]3[CH:4]=[N:3][CH:2]=[N:1][CH:6]=3)=[O:35])=[CH:19][CH:18]=2)[CH:14]=[CH:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CN(C2=CC1)C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with 5% citric acid, sat. sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica (100 g)
|
Type
|
WASH
|
Details
|
eluted with 2-15% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
Combination of appropriate fractions followed by recrystallisation from dichloromethane/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC(=CC=C12)NC(=O)NC=1C=NC=NC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |